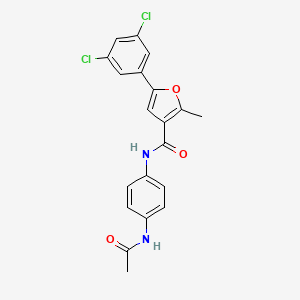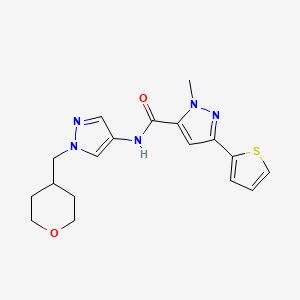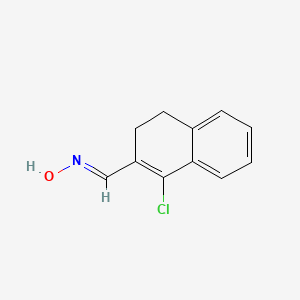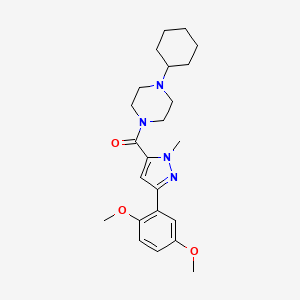![molecular formula C15H14ClNO B2604949 4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol CAS No. 5188-62-5](/img/structure/B2604949.png)
4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol , also known as 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol , is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . It is used in proteomics research and exhibits interesting properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point greater than 350°C .
- Molar Conductance (Λ) : 16 Ohm-1·cm2·mol^-1 .
科学的研究の応用
Optoelectronic Properties and Bioactivity
A study explores the synthesis and characterization of imine compounds, including a closely related compound, focusing on their optoelectronic properties and potential bioactivity. The research employs quantum chemical and molecular docking methods to investigate these compounds' structure, optoelectronic properties, and inhibition properties against crucial proteins of SARS-CoV-2, indicating potential therapeutic applications (Ashfaq et al., 2022).
Environmental Analysis
Another study outlines methods for determining phenolic compounds, including derivatives similar to "4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol" in water and industrial effluents, emphasizing environmental monitoring and pollution assessment (Castillo et al., 1997).
Conductivity and Band Gap Analysis
Research on the conductivity and band gap of oligomers derived from a similar compound highlights the potential for developing new materials with specific electronic properties. This study could inform the design of novel electronic devices (Kaya & Koyuncu, 2006).
Anaerobic Biodegradability
A paper discussing the anaerobic biodegradability of substituted phenols under methanogenic conditions provides insights into the environmental fate and treatment of chemical pollutants, including phenolic compounds similar to the one (O'Connor & Young, 1989).
Chemical Sensing Applications
Research on the synthesis and spectroscopic studies of azo-azomethine receptors for detecting ions in aqueous media, using compounds structurally related to "4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol," highlights its potential use in developing chemical sensors (Naderi et al., 2019).
特性
IUPAC Name |
4-chloro-2-[(2,5-dimethylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-4-11(2)14(7-10)17-9-12-8-13(16)5-6-15(12)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQNXWUAFXKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)



![3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2604873.png)




![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)

